molecular formula C12H9F3N2O2 B4432845 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 523987-35-1

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4432845
CAS No.: 523987-35-1
M. Wt: 270.21 g/mol
InChI Key: JEXXKWQSTOIMJW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves the inhibition of specific enzymes and molecular targets. For instance, it may inhibit the proliferation of T-cells by interfering with key signaling pathways . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-10(17-19-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXXKWQSTOIMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337135
Record name ST50891509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523987-35-1
Record name ST50891509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
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